molecular formula C17H12ClN3O5S B13795672 4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid CAS No. 530152-72-8

4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid

Cat. No.: B13795672
CAS No.: 530152-72-8
M. Wt: 405.8 g/mol
InChI Key: QFEQIPGWCLLFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group, a prop-2-enoylcarbamothioylamino linkage, and a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chloro-3-nitrobenzaldehyde with a suitable amine to form the corresponding Schiff base. This intermediate is then subjected to a Michael addition reaction with a thiourea derivative, followed by cyclization and subsequent hydrolysis to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of 4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

530152-72-8

Molecular Formula

C17H12ClN3O5S

Molecular Weight

405.8 g/mol

IUPAC Name

4-[3-(4-chloro-3-nitrophenyl)prop-2-enoylcarbamothioylamino]benzoic acid

InChI

InChI=1S/C17H12ClN3O5S/c18-13-7-1-10(9-14(13)21(25)26)2-8-15(22)20-17(27)19-12-5-3-11(4-6-12)16(23)24/h1-9H,(H,23,24)(H2,19,20,22,27)

InChI Key

QFEQIPGWCLLFEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC(=S)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.